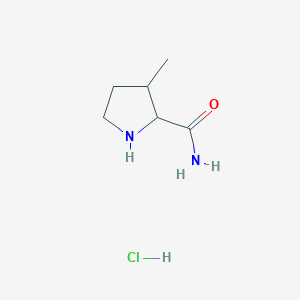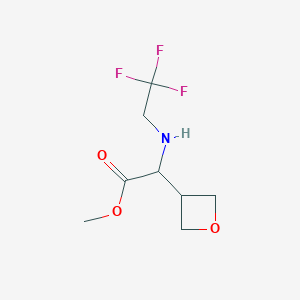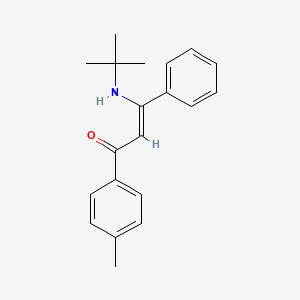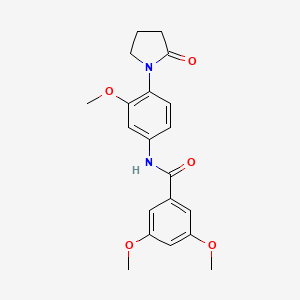
3-Methylpyrrolidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for 3-Methylpyrrolidine-2-carboxamide hydrochloride were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Methylpyrrolidine-2-carboxamide hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
3-Methylpyrrolidine-2-carboxamide hydrochloride has a molecular weight of 164.63 . Other specific physical and chemical properties were not found in the retrieved information.Applications De Recherche Scientifique
Neuroleptic Activity
One study focused on the synthesis and evaluation of benzamides, including compounds related to 3-Methylpyrrolidine-2-carboxamide hydrochloride, for their potential neuroleptic (antipsychotic) activities. The researchers found that certain modifications to the chemical structure could enhance activity, suggesting a potential use in treating psychosis (Iwanami et al., 1981).
Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of compounds structurally related to 3-Methylpyrrolidine-2-carboxamide hydrochloride. It was found that pretreatment with these compounds could inhibit edema formation, indicating potential anti-inflammatory properties (Torres et al., 1999).
Cancer Treatment and Drug Interactions
Research on veliparib, a compound sharing a similar pyrrolidine moiety with 3-Methylpyrrolidine-2-carboxamide hydrochloride, has shown it to be a potent inhibitor of poly(ADP-ribose) polymerase, with implications for cancer treatment. This study also highlighted its low potential for causing significant drug-drug interactions due to its dispositional and metabolic profile (Li et al., 2011).
Pancreatitis Treatment
The effects of compounds with a pyrrolidine structure on experimental models of acute and chronic pancreatitis were studied. The results indicated that these compounds could inhibit the progression of pancreatitis, suggesting a potential therapeutic application (Ogawa et al., 2005).
Neurotoxicity and Behavioral Effects
Studies have also explored the neurotoxic and behavioral effects of compounds related to 3-Methylpyrrolidine-2-carboxamide hydrochloride. For example, one study found that certain compounds could produce a neurotoxic syndrome in rats, characterized by head-weaving, ataxia, and hyperlocomotion, alongside disruptions in EEG rhythms (Tortella & Hill, 1996).
Propriétés
IUPAC Name |
3-methylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-2-3-8-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKLBBJCTADNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2808659.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)


![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)
![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)
